molecular formula C6H9IO B12571061 3-Iodo-1-methylcyclopent-2-en-1-ol CAS No. 188635-26-9

3-Iodo-1-methylcyclopent-2-en-1-ol

Cat. No.: B12571061
CAS No.: 188635-26-9
M. Wt: 224.04 g/mol
InChI Key: HDBGAZFEYJXDAO-UHFFFAOYSA-N
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Description

3-Iodo-1-methylcyclopent-2-en-1-ol: is an organic compound with the molecular formula C₆H₉IO. It is a cyclopentene derivative with an iodine atom and a hydroxyl group attached to the ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methylcyclopent-2-en-1-ol typically involves the iodination of 1-methylcyclopent-2-en-1-ol. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar iodination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Iodo-1-methylcyclopent-2-en-1-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., cyanide, azide) using reagents like sodium cyanide (NaCN) or sodium azide (NaN₃).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: NaCN, NaN₃

Major Products Formed:

    Oxidation: Ketones or aldehydes

    Reduction: 1-Methylcyclopent-2-en-1-ol

    Substitution: 3-Cyano-1-methylcyclopent-2-en-1-ol, 3-Azido-1-methylcyclopent-2-en-1-ol

Scientific Research Applications

Chemistry: 3-Iodo-1-methylcyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylcyclopent-2-en-1-ol would depend on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 3-Iodo-2-methylcyclopent-2-en-1-ol
  • 3-Iodo-1-methylcyclopent-2-en-1-one

Comparison: Compared to 3-Iodo-1-methylcyclopent-2-en-1-ol, these similar compounds may have different reactivity and physical properties due to variations in their functional groups and positions of substitution. For example, the presence of a ketone group in 3-Iodo-1-methylcyclopent-2-en-1-one would make it more susceptible to nucleophilic addition reactions .

Conclusion

This compound is a versatile compound with significant potential in various fields of chemistry and industry. Its unique structure allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its applications and reactivity could uncover new uses and benefits.

Properties

CAS No.

188635-26-9

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

3-iodo-1-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C6H9IO/c1-6(8)3-2-5(7)4-6/h4,8H,2-3H2,1H3

InChI Key

HDBGAZFEYJXDAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=C1)I)O

Origin of Product

United States

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